molecular formula C26H26N4O B10911441 N,1-dibenzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N,1-dibenzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10911441
M. Wt: 410.5 g/mol
InChI Key: CDUJTHLGQDFSQW-UHFFFAOYSA-N
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Description

N,1-dibenzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the reaction of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction conditions often include the use of glacial acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product . Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,1-dibenzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

N,1-dibenzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-dibenzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substituents, which confer distinct biological and chemical properties. These differences make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H26N4O

Molecular Weight

410.5 g/mol

IUPAC Name

N,1-dibenzyl-3-cyclopropyl-6-ethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H26N4O/c1-2-21-15-22(26(31)27-16-18-9-5-3-6-10-18)23-24(20-13-14-20)29-30(25(23)28-21)17-19-11-7-4-8-12-19/h3-12,15,20H,2,13-14,16-17H2,1H3,(H,27,31)

InChI Key

CDUJTHLGQDFSQW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C4CC4)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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